molecular formula C19H19N5O2S B446231 5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide

5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide

Katalognummer: B446231
Molekulargewicht: 381.5g/mol
InChI-Schlüssel: DKZXIBWHPHPGMO-BKUYFWCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole moiety, and a hydrazinylidene group

Eigenschaften

Molekularformel

C19H19N5O2S

Molekulargewicht

381.5g/mol

IUPAC-Name

1-methyl-N-[(Z)-1-[3-[(5-methylthiophene-2-carbonyl)amino]phenyl]ethylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C19H19N5O2S/c1-12-7-8-17(27-12)19(26)20-15-6-4-5-14(11-15)13(2)21-22-18(25)16-9-10-24(3)23-16/h4-11H,1-3H3,(H,20,26)(H,22,25)/b21-13-

InChI-Schlüssel

DKZXIBWHPHPGMO-BKUYFWCQSA-N

SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=NN(C=C3)C)C

Isomerische SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)/C(=N\NC(=O)C3=NN(C=C3)C)/C

Kanonische SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=NN(C=C3)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the hydrazinylidene intermediate, and finally, the coupling with the thiophene carboxamide.

    Preparation of Pyrazole Derivative: The pyrazole derivative can be synthesized by reacting 1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of Hydrazinylidene Intermediate: The hydrazinylidene intermediate is formed by reacting the pyrazole derivative with hydrazine and other necessary reagents.

    Coupling with Thiophene Carboxamide: The final step involves coupling the hydrazinylidene intermediate with thiophene-2-carboxamide under suitable reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiophene rings, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction could produce reduced forms with altered functional groups.

Wissenschaftliche Forschungsanwendungen

5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or tool in biological studies to investigate various biochemical pathways.

    Industrial Applications: The compound may find applications in the synthesis of other complex molecules or as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby exerting its effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,5-di-tert-Butyl-1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxamide: This compound shares the pyrazole moiety but differs in the substituents and overall structure.

    tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]…: Another compound with a similar pyrazole structure but different functional groups.

Uniqueness

5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide is unique due to its combination of a thiophene ring, pyrazole moiety, and hydrazinylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.